Methyl 2-fluoro-3,5-dinitrobenzoate

説明

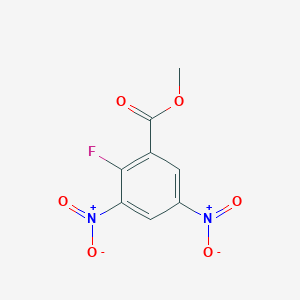

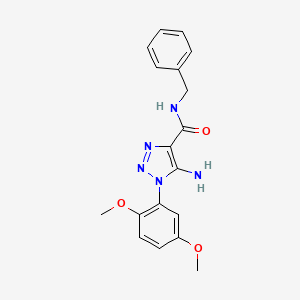

Methyl 2-fluoro-3,5-dinitrobenzoate is a chemical compound with the CAS Number: 367946-80-3 . It has a molecular formula of C8H5FN2O6 and a molecular weight of 244.13 .

Molecular Structure Analysis

The molecular structure of Methyl 2-fluoro-3,5-dinitrobenzoate consists of a benzoate core with nitro (-NO2) groups attached at the 3 and 5 positions and a fluorine atom at the 2 position . The methyl ester group is attached to the carboxyl group of the benzoate core .科学的研究の応用

I have conducted a search for the scientific research applications of “Methyl 2-fluoro-3,5-dinitrobenzoate”, but unfortunately, the specific details on unique applications are not readily available in the search results. The information is either very limited or the compound may not be widely used in research applications to have such detailed data publicly accessible.

Antifungal Research

“Methyl 3,5-dinitrobenzoate” has been studied for its antifungal activity against Candida albicans . This includes evaluating the antifungal activity of both free methyl 3,5 dinitrobenzoate and its nanoemulsion against strains of this fungus .

Molecular Modeling

The same study also carried out a molecular modeling study to propose the mechanism of action and toxicity of "Methyl 3,5-dinitrobenzoate" .

Fluorescent Probes

While not directly related to “Methyl 2-fluoro-3,5-dinitrobenzoate”, fluorescent probes are a significant area of research where similar compounds could potentially be applied. These probes are used in various fields for detecting and imaging biological processes .

Material Safety Data Sheets (MSDS)

Compounds like “Methyl 2-fluoro-3,5-dinitrobenzoate” often have detailed MSDS which are crucial for handling chemicals safely in a laboratory setting and understanding their properties .

作用機序

Target of Action

Methyl 2-fluoro-3,5-dinitrobenzoate has been studied for its antifungal activity, particularly against strains of Candida albicans Candida albicans is a type of yeast that can cause infections in humans, particularly in immunocompromised individuals .

Mode of Action

It has been suggested that it operates through a multi-target antifungal mechanism of action . This means it likely interacts with multiple targets within the Candida albicans cells to exert its antifungal effects .

Biochemical Pathways

Given its multi-target mode of action, it is plausible that it impacts several pathways within the Candida albicans cells .

Result of Action

Methyl 2-fluoro-3,5-dinitrobenzoate has demonstrated inhibitory effects on the growth of all tested strains of Candida albicans, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that the compound has a potent antifungal effect.

Action Environment

The environment can significantly influence the action, efficacy, and stability of Methyl 2-fluoro-3,5-dinitrobenzoate. For instance, the compound has been studied in the form of a nanoemulsion, which can enhance its stability and potentially its bioavailability . .

特性

IUPAC Name |

methyl 2-fluoro-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367946-80-3 | |

| Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)

![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)